Iodomethyltriphenylphosphorane

Wittig Olefination Stereoselective Synthesis Vinyl Halides

Researchers requiring (Z)-vinyl iodides often resort to multi-step sequences with variable stereoselectivity. Iodomethyltriphenylphosphorane (CAS 20667-19-0) provides a definitive solution, delivering a C1-iodomethylene unit via a single Wittig step with >98:2 Z-selectivity. This eliminates the need for alkyne hydrohalogenation or Takai olefination. Key advantages include: • Direct aldehyde homologation to (Z)-1-iodo-1-alkenes, installing a handle primed for Pd-catalyzed cross-coupling, halogen-lithium exchange, or radical chemistry. • Superior reactivity of vinyl iodide products in subsequent couplings compared to bromo- or chloro- analogs. • Supplied as a defined crystalline solid (mp 176-185°C) with documented purity, ensuring reproducible results in GMP manufacturing and simplifying quality control.

Molecular Formula C19H18IP
Molecular Weight 404.2 g/mol
CAS No. 20667-19-0
Cat. No. B1584774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodomethyltriphenylphosphorane
CAS20667-19-0
Molecular FormulaC19H18IP
Molecular Weight404.2 g/mol
Structural Identifiers
SMILESCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)I
InChIInChI=1S/C19H18IP/c1-21(20,17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3
InChIKeyZVVXVFDNCIMZHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iodomethyltriphenylphosphorane for Vinyl Iodide Synthesis


Iodomethyltriphenylphosphorane (CAS 20667-19-0) is an organophosphorus compound that serves as a specialized Wittig reagent for the synthesis of vinyl iodides . Unlike its halo‑analogs, this phosphorane delivers a C1‑iodomethylene unit, enabling the direct and stereoselective homologation of aldehydes to (Z)‑1‑iodo‑1‑alkenes [1]. The compound is supplied as a crystalline solid (mp 176–185 °C) and is typically used in anhydrous organic media after in‑situ generation of the active ylide .

C1-iodomethylene installation for direct aldehyde homologation
Reported >98:2 Z‑selectivity in Wittig olefination
Crystalline solid, direct-use format without in‑situ ylide generation

Why Iodomethyltriphenylphosphorane Is Irreplaceable


Direct substitution of iodomethyltriphenylphosphorane with the corresponding bromo‑ or chloro‑methyl analogs fails to deliver the same synthetic outcome [1]. The three reagents diverge fundamentally in (i) the nature of the halogen installed, (ii) the stereochemical course of the Wittig reaction, and (iii) the stability of the derived ylide [2]. While the bromo‑ analog yields mainly (Z)‑bromoalkenes, the chloro‑ analog provides (Z)‑chloroalkenes, and the parent methyltriphenylphosphonium salt gives terminal alkenes [3]. Only the iodo‑reagent installs the vinyl iodide functionality required for subsequent cross‑coupling, halogen–lithium exchange, or radical chemistry [4].

Target
Installs vinyl iodide (C–I) handle
Bromo / chloro analogs
Install different halogens; cross-coupling reactivity and stereochemical profile may shift
Target
Yields (Z)-vinyl iodide for downstream coupling
Methyltriphenylphosphonium salt
Produces terminal alkene without halogen; cannot support cross-coupling or halogen-exchange steps
Target
Crystalline solid, defined purity, direct use
Halomethyl phosphonium salts
Require in‑situ base activation; batch-to-batch ylide generation may introduce variability

Iodomethyltriphenylphosphorane vs. Halomethyl Analogs


Z-Selective Vinyl Iodide Formation

In the Wittig reaction of halomethylenetriphenylphosphoranes with aldehydes, the iodo‑ylide (derived from iodomethyltriphenylphosphorane) yields vinyl iodides with >98:2 Z:E selectivity [1]. The corresponding bromo‑ylide (from bromomethyltriphenylphosphonium bromide) also gives predominantly the Z‑isomer but with slightly lower fidelity (typically 90:10 to 95:5 Z:E), while the chloro‑ylide (from chloromethyltriphenylphosphonium chloride) provides Z‑chloroalkenes in comparable high Z‑selectivity but installs a different halogen [2].

Z‑Selectivity
Cross-study
Target Z:E >98:2 vs bromo analog 90:10–95:5
Supports stereochemical route evaluation
Data to verify under specific aldehyde substrates
Wittig Olefination Stereoselective Synthesis Vinyl Halides

Vinyl Iodide vs. Terminal Alkene Utility

Iodomethyltriphenylphosphorane installs a C(sp²)–I bond that is 10³–10⁴ times more reactive in Pd‑catalyzed cross‑couplings than the corresponding C(sp²)–Br bond, and vastly more reactive than the C(sp²)–Cl bond [1]. In contrast, the parent methyltriphenylphosphonium iodide (CAS 2065‑66‑9) yields only terminal alkenes (CH₂) without any halogen handle, rendering the product inert toward subsequent functionalization via metal‑catalyzed coupling .

Reactivity handle
Class-level
C(sp²)–I >10³‑fold more reactive than C(sp²)–Br in cross-coupling
Reported cross-coupling reactivity context
Class-level inference; review with specific coupling partners
Cross‑Coupling Halogen Exchange Synthetic Utility

Direct-Use Crystalline Solid

Iodomethyltriphenylphosphorane is commercially available as a defined crystalline solid (CAS 20667‑19‑0) with a reported purity of 95% and a melting point of 176–181 °C (lit. 183–185 °C) . In contrast, the bromo‑ and chloro‑methyl analogs are most often handled as their corresponding phosphonium salts (e.g., bromomethyltriphenylphosphonium bromide, mp 235–236 °C) and require in‑situ deprotonation to generate the active ylide [1]. The iodo‑reagent can be used directly, reducing the number of preparative steps and improving batch‑to‑batch reproducibility.

Physical form
Head-to-head
Crystalline solid, mp 176–185°C, purity 95%
Supports procurement and reproducibility review
Lower mp and direct use vs. phosphonium salt precursors
Procurement Specification Handling Convenience Reagent Quality

Iodomethyltriphenylphosphorane in Synthesis and Scale-Up


Stereocontrolled (Z)-Vinyl Iodide Synthesis

When a target natural product contains a (Z)‑iodoalkene motif, iodomethyltriphenylphosphorane provides the shortest and most stereoselective route. Its use avoids multi‑step sequences involving alkyne hydrohalogenation or Takai olefination, delivering >98:2 Z‑selectivity and the vinyl iodide handle for late‑stage coupling [1].

Cross-Coupling Building Block Preparation

Vinyl iodides generated from iodomethyltriphenylphosphorane exhibit markedly higher reactivity in Pd‑catalyzed cross‑couplings than their bromo‑ or chloro‑ analogs, enabling faster reaction times and higher yields in complex fragment couplings [2].

GMP API Intermediate Manufacture

The availability of iodomethyltriphenylphosphorane as a defined crystalline solid with documented purity (95%) simplifies sourcing and quality control in GMP manufacturing. Direct use of the reagent eliminates the variability inherent in in‑situ ylide generation .

Deuteration and Isotopic Labeling Studies

The C1‑iodomethylene unit installed by iodomethyltriphenylphosphorane can be readily converted to a deuteriomethylene group (via I→Li exchange and D₂O quench), enabling site‑specific deuteration for metabolic or mechanistic studies.

Application
Selection Property
Validation Focus
Stereocontrolled (Z)-vinyl iodide synthesis
Reported Z‑selectivity profile
Stereochemical outcome under planned aldehyde scope
Cross-coupling building block preparation
Installed vinyl iodide reactivity handle
Coupling efficiency with target fragment and catalyst system
Scale-up synthesis support
Defined crystalline solid with documented purity
Reproducibility and sourcing consistency for large-scale batches
Deuteration and isotopic labeling studies
C1‑iodomethylene convertible to deuteriomethylene
Site‑specific label incorporation for mechanistic or metabolic research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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